

An In-depth Technical Guide to *tert*-Butylurea (CAS Number: 1118-12-3)

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Compound of Interest

Compound Name: *tert*-Butylurea

Cat. No.: B072671

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ***tert*-Butylurea**, a key chemical intermediate in organic synthesis, with a particular focus on its relevance to drug discovery and development. This document covers its physicochemical properties, detailed synthesis protocols, and its application in the construction of pharmacologically relevant scaffolds. While ***tert*-Butylurea** itself is not known for direct biological activity, its utility as a precursor to bioactive molecules, including established pharmaceuticals, is highlighted. This guide aims to be a valuable resource for professionals in the pharmaceutical and chemical research fields.

Physicochemical Properties

tert*-Butylurea**, also known as N-tert*-Butylurea**, is a white crystalline solid.^[1] Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	1118-12-3	[2] [3] [4]
Molecular Formula	C ₅ H ₁₂ N ₂ O	[2] [3]
Molecular Weight	116.16 g/mol	[3] [5]
Melting Point	~185 °C (decomposes)	[1] [5]
Boiling Point	217.23 °C (estimated)	[5]
Density	1.0551 g/cm ³ (rough estimate)	[5]
IUPAC Name	tert-butylurea	[6]
InChI Key	JLEHSYHLHLHPAL-UHFFFAOYSA-N	[2] [4]
SMILES	<chem>CC(C)(C)NC(=O)N</chem>	[6]

Synthesis and Purification

Experimental Protocol: Synthesis of tert-Butylurea

tert-Butylurea can be synthesized by the reaction of urea with tert-butanol in the presence of concentrated sulfuric acid.[\[1\]](#)

Materials:

- Urea
- tert-Butanol
- Concentrated Sulfuric Acid
- Ice bath

Procedure:

- In a suitable reaction vessel, treat 1 mole of urea with 2 moles of tert-butanol.

- Slowly add 2 moles of concentrated sulfuric acid to the mixture while maintaining the temperature between 20-25 °C using an ice bath for cooling.[1]
- Stir the reaction mixture until the reaction is complete.
- The product can be isolated and purified by recrystallization.

Purification Method

A common impurity in the synthesis of **tert-Butylurea** is N,N'-di-tert-butyl urea, which has low solubility in water.[1]

Procedure:

- Recrystallize the crude **tert-Butylurea** from hot water.
- Filter off any insoluble material (N,N'-di-tert-butyl urea).
- Cool the filtrate to 0 to -5 °C with stirring to induce crystallization of **tert-Butylurea**.
- Collect the crystals by filtration and dry them in a vacuum at room temperature over a desiccant such as potassium hydroxide (KOH) or sulfuric acid (H₂SO₄).[1] Note: **tert-Butylurea** sublimates slowly at elevated temperatures.[1]

Applications in Organic Synthesis and Drug Development

tert-Butylurea serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sterically bulky tert-butyl group can influence the reactivity and properties of the final compounds.[7]

Synthesis of Substituted Ureas: The Tropolonylurea Example

A notable application of a **tert-butylurea** derivative is in a novel method for the general synthesis of ureas. In this process, N-t-butyl-N'-(5-tropolonyl)urea serves as a key intermediate that, upon reaction with various amines, eliminates the volatile tert-butylamine to yield the

desired substituted ureas.[8] This method is particularly useful when the corresponding isocyanates are not readily available.

Experimental Protocol: General Procedure for the Synthesis of Tropolonylureas

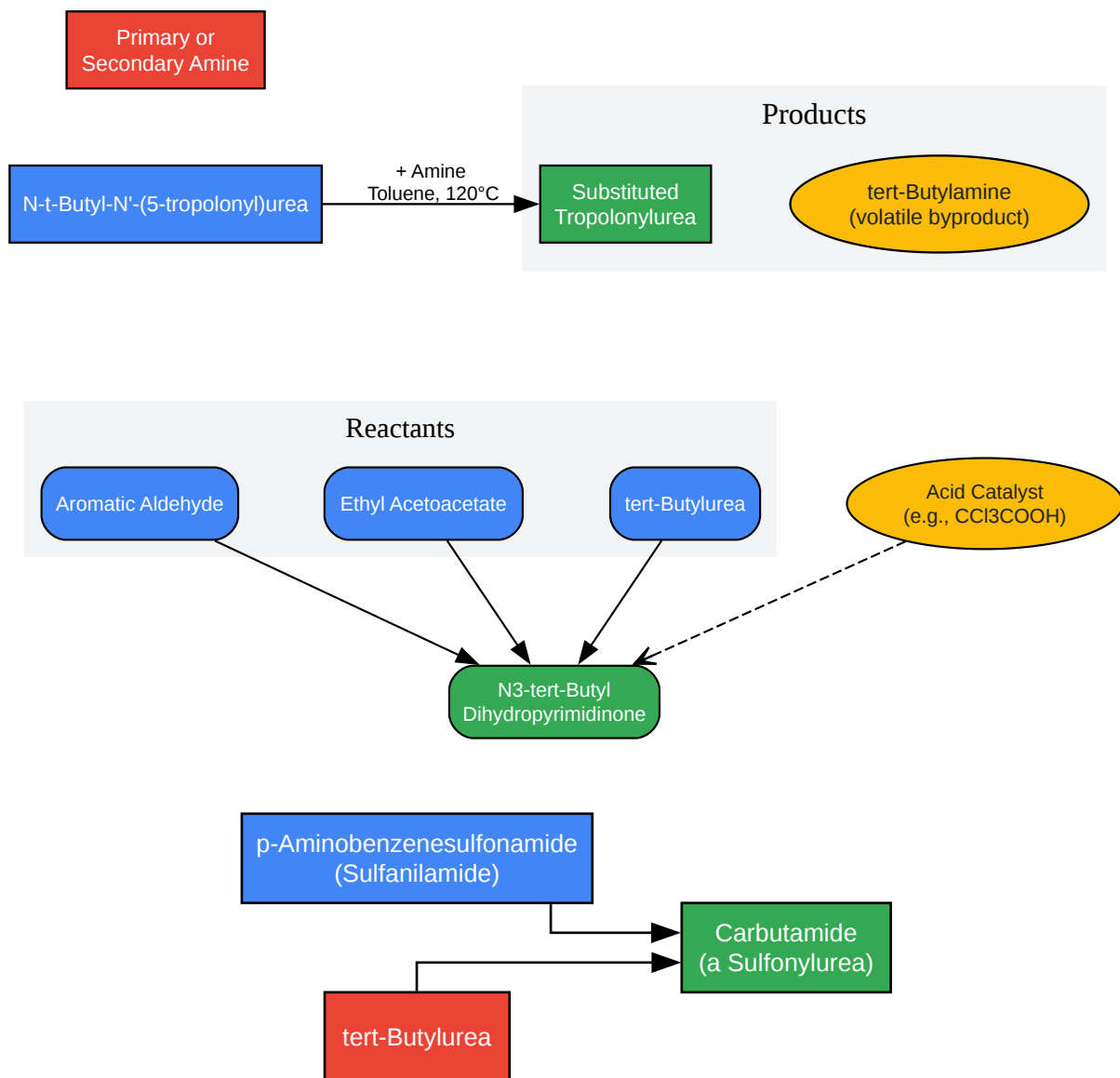
This protocol is adapted from the work of Ito et al.[8]

Materials:

- N-t-Butyl-N'-(5-tropolonyl)urea (3)
- Amine (primary or secondary)
- Toluene

Procedure:

- In a reaction vessel, dissolve N-t-butyl-N'-(5-tropolonyl)urea (3) and the desired amine in toluene.
- Heat the solution at 120 °C.
- Monitor the reaction progress by a suitable method (e.g., TLC or NMR).
- Upon completion, evaporate the solvent in vacuo.
- Wash the residue with a suitable solvent (e.g., methanol, dichloromethane, ether, or water) to isolate the crude product.
- If necessary, purify the product by flash chromatography.



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